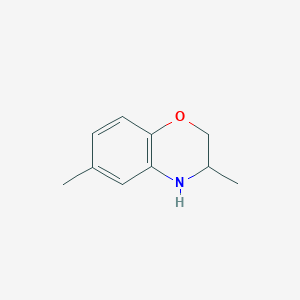

3,6-dimethyl-3,4-dihydro-2H-1,4-benzoxazine

説明

3,6-Dimethyl-3,4-dihydro-2H-1,3-benzoxazine is a chemical compound with the molecular formula C10H13NO . It is a benzoxazine derivative, a class of heterocyclic compounds containing a benzene ring fused to an oxazine ring . The compound has a molecular weight of 163.22 g/mol .

Synthesis Analysis

The compound can be synthesized via the Mannich reaction of phenol, formaldehyde, and amine . The molar ratio of phenol, formaldehyde, and amine is adjusted to 0.9:2.2:1.2 to ensure that all the phenol is used up .Molecular Structure Analysis

The molecular structure of 3,6-dimethyl-3,4-dihydro-2H-1,4-benzoxazine includes a benzene ring fused to an oxazine ring . The InChI string representation of the molecule isInChI=1S/C10H13NO/c1-8-3-4-10-9(5-8)6-11(2)7-12-10/h3-5H,6-7H2,1-2H3 . The compound’s canonical SMILES representation is CC1=CC2=C(C=C1)OCN(C2)C . Chemical Reactions Analysis

The reaction of 3,4-dihydro-3,6-dimethyl-2H-1,3-benzoxazine with strong and weak carboxylic acids and phenols has been studied using Fourier transform infrared (FTIR) spectroscopy . The auto-accelerated curing using sebacic acid as a catalyst is further documented using 1H-nuclear magnetic resonance (NMR) and dielectric analysis .Physical and Chemical Properties Analysis

The compound has a number of computed properties. It has a XLogP3-AA value of 2, indicating its lipophilicity . It has no hydrogen bond donors and 2 hydrogen bond acceptors . The compound has a topological polar surface area of 12.5 Ų and a complexity of 160 .科学的研究の応用

Catalytic Reactions : 3,4-Dihydro-3,6-dimethyl-2H-1,3-benzoxazine has been studied for its reaction with strong and weak carboxylic acids and phenols as catalysts. The auto-accelerated curing using sebacic acid as a catalyst is an area of interest. This has implications in polymer chemistry and material science (Dunkers & Ishida, 1999).

Structural Studies : Synthesis and crystal structure analysis of novel derivatives of 3,6-dimethyl-3,4-dihydro-2H-1,4-benzoxazine have been conducted. These studies help in understanding the structural properties of these compounds, which is crucial in designing new materials and drugs (Ye et al., 2015).

Vibrational Analysis : Research has been done on the vibrational assignments of a series of 3-alkyl-3,4-dihydro-6-methyl-2H-1,3-benzoxazines. This helps in the characterization of these compounds through their infrared and Raman spectra, which is essential for identifying and understanding their chemical properties (Dunkers & Ishida, 1995).

Thermoanalytical Investigations : There has been research on the thermal decomposition of substituted 1,4-dihydro-2,4-dioxo-2H-3,1-benzoxazine. Understanding the thermal properties of these compounds is crucial in material science, especially in the development of heat-resistant materials (Barbooti et al., 1983).

Potassium Channel Activators : Some 3,4-dihydro-2H-1,4-benzoxazine derivatives have been found to have potent potassium channel-activating effects. This has implications in pharmacology, especially in the development of antihypertensive drugs (Matsumoto et al., 1996).

Polymerization Catalysts : The catalytic mechanism of benzoxazine in the polymerization of cyanate esters has been explored. This research is significant in the field of polymer chemistry, contributing to the understanding of polymer formation processes (Li et al., 2014).

Bioactivity Studies : The bioactivity and ecological role of 1,4-benzoxazinones, a class of compounds related to this compound, have been rediscovered, showing their significance in natural herbicide models and potential pharmaceutical applications (Macias et al., 2009).

将来の方向性

作用機序

Target of Action

Similar compounds, such as 2,2-dimethyl-3,4-dihydro-2h-1,4-benzoxazines, have been reported to act as inhibitors of insulin release and as vascular smooth muscle relaxants .

Mode of Action

It’s worth noting that similar compounds have been found to inhibit glucose-induced insulin release . They also exhibit myorelaxant activity, which is more pronounced in some 4-arylureido-substituted benzoxazines .

Biochemical Pathways

Based on the reported mode of action, it can be inferred that this compound may influence the insulin signaling pathway and the regulation of vascular smooth muscle contraction .

Result of Action

Similar compounds have been found to inhibit glucose-induced insulin release and exhibit myorelaxant activity .

特性

IUPAC Name |

3,6-dimethyl-3,4-dihydro-2H-1,4-benzoxazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c1-7-3-4-10-9(5-7)11-8(2)6-12-10/h3-5,8,11H,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEFPQGGFTLHJHO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COC2=C(N1)C=C(C=C2)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

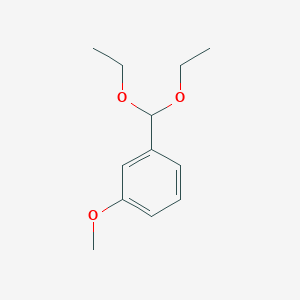

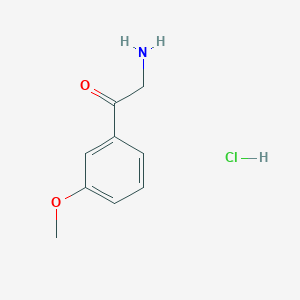

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(5,6,7,8-Tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-yl)benzenol](/img/structure/B3118554.png)

![1-(2-fluorophenyl)-5-[(E)-2-phenylethenyl]-1,2,4-triazole](/img/structure/B3118561.png)

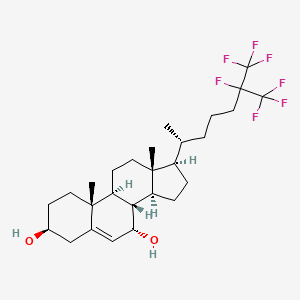

![(1S,2R,5S,7S,9R,11S,12S,15R,16R)-2,16-Dimethyl-15-[(2R)-6,7,7,7-tetrafluoro-6-(trifluoromethyl)heptan-2-yl]-8-oxapentacyclo[9.7.0.02,7.07,9.012,16]octadecan-5-ol](/img/structure/B3118572.png)

![(3S,7R,8S,9S,10R,13R,14S,17R)-10,13-Dimethyl-17-[(2R)-6,7,7,7-tetrafluoro-6-(trifluoromethyl)heptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,7-diol](/img/structure/B3118583.png)

![2-[2,3-Dihydro-7-trifluoromethyl-1H-1,4-diazepine-5-YL]-4-methoxyphenol](/img/structure/B3118598.png)